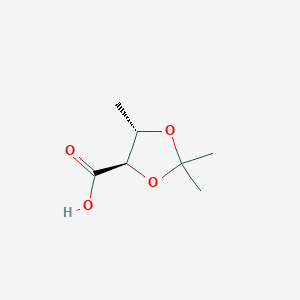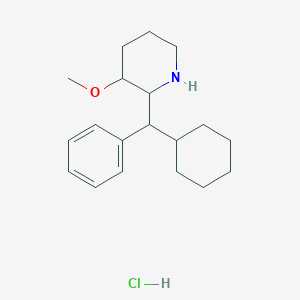
2-(alpha-Cyclohexylbenzyl)-3-methoxypiperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(alpha-Cyclohexylbenzyl)-3-methoxypiperidine hydrochloride, commonly known as AH-7921, is a synthetic opioid analgesic drug that was developed in the 1970s. It was initially developed as a research chemical for the study of opioid receptors and their effects on the central nervous system. However, due to its high potency and potential for abuse, it has been classified as a Schedule I controlled substance in the United States.
作用機序
AH-7921 acts as a potent agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It binds to the receptor and activates it, leading to a decrease in the perception of pain. Additionally, it can activate other opioid receptors, including the delta and kappa receptors, which are responsible for other effects of opioids, such as sedation and respiratory depression.
生化学的および生理学的効果
AH-7921 has been shown to have similar effects to other opioids, including analgesia, sedation, and respiratory depression. However, it has also been shown to have a lower incidence of some of the negative side effects associated with opioids, including nausea and vomiting. Additionally, it has been shown to have a longer duration of action than some other opioids, which may make it useful in certain clinical settings.
実験室実験の利点と制限
AH-7921 has several advantages for use in laboratory experiments. It is a potent and selective agonist of the mu-opioid receptor, which makes it useful for studying the effects of opioids on the central nervous system. Additionally, it has a longer duration of action than some other opioids, which may allow for longer experiments. However, it is also highly potent and has a high potential for abuse, which may limit its use in some laboratory settings.
将来の方向性
There are several future directions for research involving AH-7921. One area of interest is the development of new opioid analgesics that have a lower potential for abuse and fewer negative side effects. Additionally, further research is needed to fully understand the effects of opioids on the central nervous system and to develop new treatments for opioid addiction and overdose. Finally, more research is needed to determine the long-term effects of AH-7921 and other opioids on the brain and body.
合成法
AH-7921 can be synthesized through a multi-step process involving the reaction of various chemicals, including 3-methoxyphenylacetonitrile, cyclohexylmagnesium bromide, and piperidine. The final product is then purified through recrystallization and analyzed through various spectroscopic techniques to confirm its identity and purity.
科学的研究の応用
AH-7921 has been used extensively in scientific research to study the opioid receptors and their effects on the central nervous system. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. Additionally, it has been used to study the effects of opioids on behavior, memory, and learning.
特性
CAS番号 |
19974-74-4 |
|---|---|
製品名 |
2-(alpha-Cyclohexylbenzyl)-3-methoxypiperidine hydrochloride |
分子式 |
C19H30ClNO |
分子量 |
323.9 g/mol |
IUPAC名 |
2-[cyclohexyl(phenyl)methyl]-3-methoxypiperidine;hydrochloride |
InChI |
InChI=1S/C19H29NO.ClH/c1-21-17-13-8-14-20-19(17)18(15-9-4-2-5-10-15)16-11-6-3-7-12-16;/h2,4-5,9-10,16-20H,3,6-8,11-14H2,1H3;1H |
InChIキー |
CZVQSCIVUXECFN-UHFFFAOYSA-N |
SMILES |
COC1CCCNC1C(C2CCCCC2)C3=CC=CC=C3.Cl |
正規SMILES |
COC1CCCNC1C(C2CCCCC2)C3=CC=CC=C3.Cl |
同義語 |
2-(alpha-Cyclohexylbenzyl)-3-methoxypiperidine hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



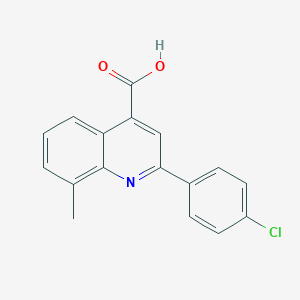
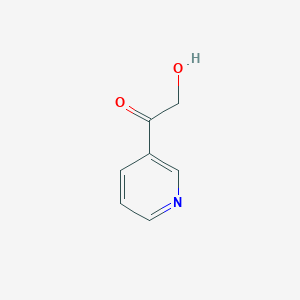
![6-Benzyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B24816.png)
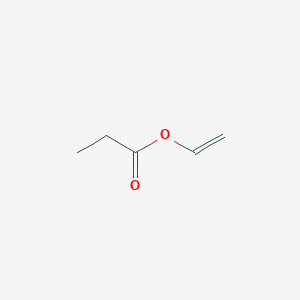
![2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane](/img/structure/B24820.png)

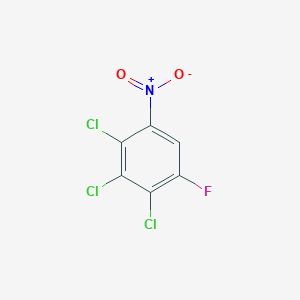
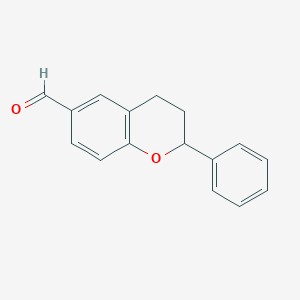
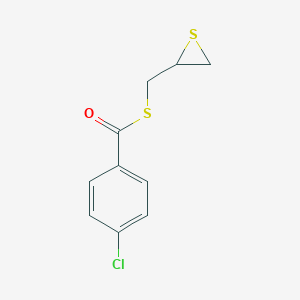
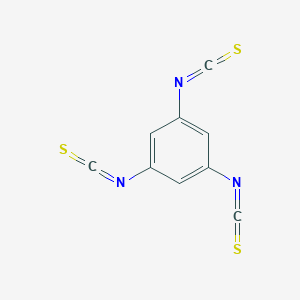
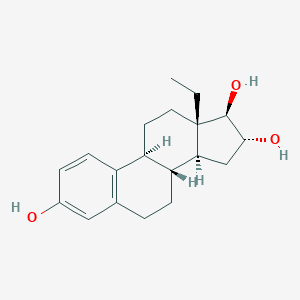

![6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B24838.png)
